6-Bromo-1-hydroxy-2-naphthoic acid
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Overview
Description
6-Bromo-1-hydroxy-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a bromine atom at the sixth position, a hydroxyl group at the first position, and a carboxylic acid group at the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-hydroxy-2-naphthoic acid typically involves multiple steps. One common method starts with 6-hydroxy-2-naphthoic acid. The process involves the following steps:
Amination: Reacting 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite to obtain 6-amino-2-naphthoic acid.
Diazotization: Subjecting the obtained 6-amino-2-naphthoic acid to a diazotization reaction to form a diazotized compound.
Bromination: Reacting the diazotized compound with copper bromide in the presence of an acid to yield this compound
Industrial Production Methods
Industrial production methods for this compound aim to achieve high yield and purity at a low cost. The process described above is scalable and can be adapted for industrial production, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-hydroxy-2-naphthoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Copper bromide and acids are commonly used for bromination reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced products
Scientific Research Applications
6-Bromo-1-hydroxy-2-naphthoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 6-Bromo-1-hydroxy-2-naphthoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-naphthoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-2-naphthoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
1-Hydroxy-2-naphthoic acid: Has the hydroxyl group at a different position, leading to different chemical properties.
Properties
Molecular Formula |
C11H7BrO3 |
---|---|
Molecular Weight |
267.07 g/mol |
IUPAC Name |
6-bromo-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7BrO3/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5,13H,(H,14,15) |
InChI Key |
BLARRRRXWFYIJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)C(=O)O)C=C1Br |
Origin of Product |
United States |
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